

# 7-bromo-4-fluoro-1H-indazole chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 7-bromo-4-fluoro-1H-indazole

Cat. No.: B1603106

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An In-Depth Technical Guide to **7-bromo-4-fluoro-1H-indazole**: Properties, Synthesis, and Applications in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **7-bromo-4-fluoro-1H-indazole**, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. We delve into its core chemical properties, present a detailed, representative synthetic protocol, and explore its reactivity, with a particular focus on its utility in modern cross-coupling reactions. The document highlights the strategic importance of the unique substitution pattern of this indazole derivative, which makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.<sup>[1]</sup> This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this versatile compound.

## Introduction to Substituted Indazoles in Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged structure in medicinal chemistry.<sup>[2]</sup> Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of biologically active compounds.<sup>[3]</sup> Indazole derivatives are known to exhibit a

broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[2][4]

The strategic placement of substituents on the indazole core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its binding affinity and selectivity for biological targets. **7-bromo-4-fluoro-1H-indazole** emerges as a particularly valuable intermediate due to its distinct substitution pattern. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the bromine atom at the 7-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[5] This makes the compound a sought-after building block for creating novel drug candidates.[1]

## Physicochemical Properties of 7-bromo-4-fluoro-1H-indazole

A clear understanding of a compound's physicochemical properties is fundamental for its application in synthesis and drug design. The available data for **7-bromo-4-fluoro-1H-indazole** is summarized below.

Property	Value	Source
CAS Number	1000341-72-9	[6]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrFN <sub>2</sub>	[1]
Molecular Weight	215.02 g/mol	[1]
Physical Form	Solid / Powder	
Storage	Room Temperature	[1]

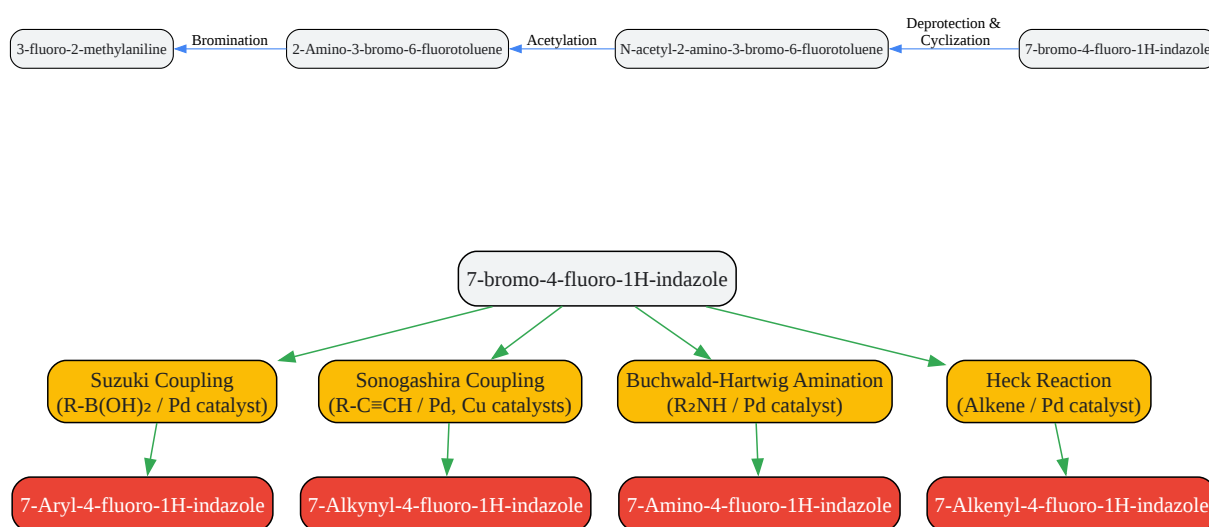
Note: Specific quantitative data such as melting point, boiling point, and solubility for this exact isomer are not consistently available in the public domain. Data for related isomers, such as 7-Bromo-1H-indazole (m.p. 126-130 °C), should not be directly extrapolated but can provide a general reference point.

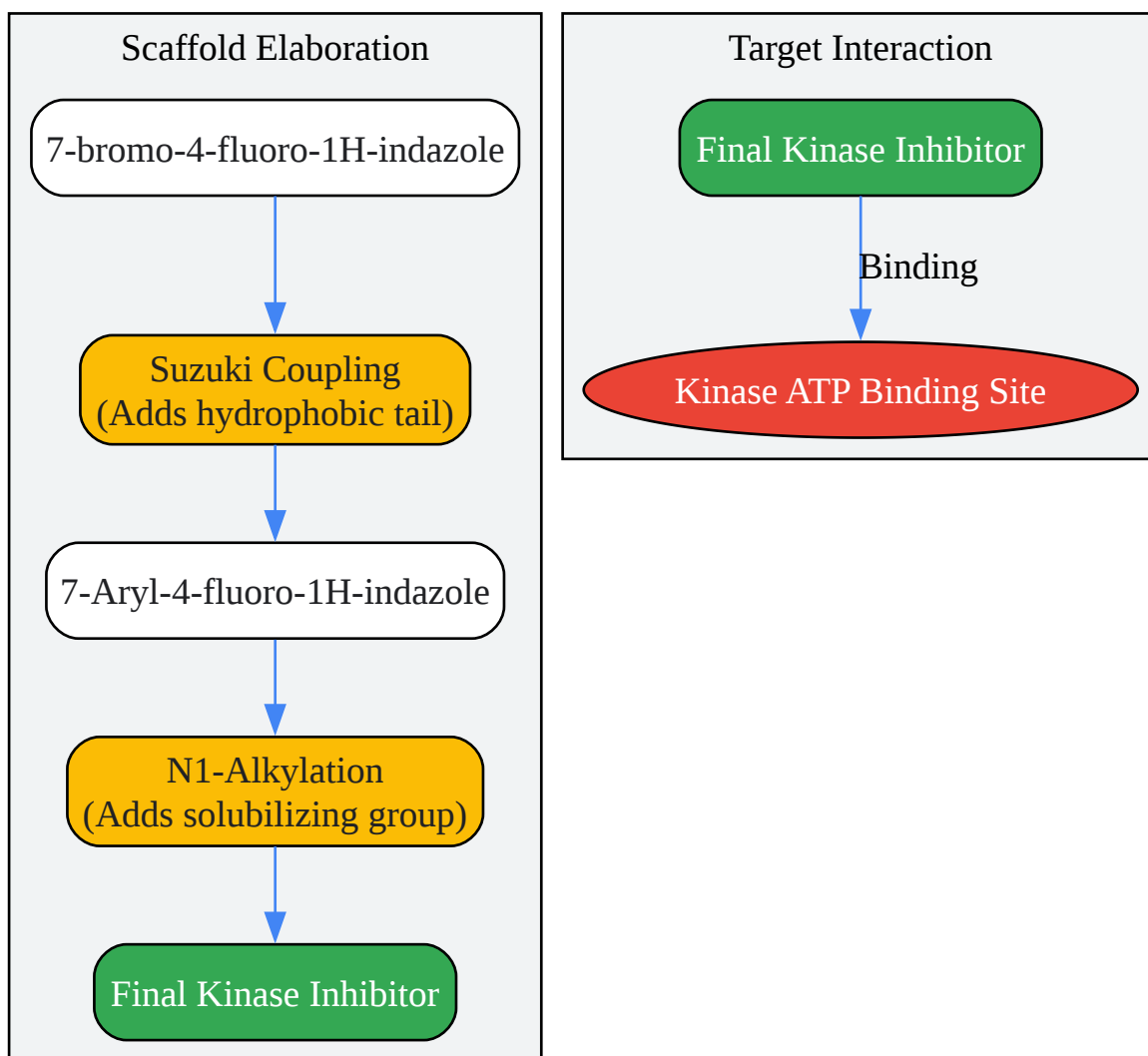
## Synthesis and Characterization

The synthesis of substituted indazoles can be approached through various methods, typically involving the formation of the pyrazole ring onto a pre-functionalized benzene precursor.

## Retrosynthetic Analysis and Strategy

A common and effective strategy for synthesizing substituted indazoles is the Davis-Beirut reaction or similar cyclization pathways starting from an appropriately substituted aniline derivative. For **7-bromo-4-fluoro-1H-indazole**, a logical precursor would be a 2-methylaniline bearing the required bromo and fluoro substituents. The synthesis involves diazotization followed by intramolecular cyclization.





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- To cite this document: BenchChem. [7-bromo-4-fluoro-1H-indazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603106#7-bromo-4-fluoro-1h-indazole-chemical-properties>]

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